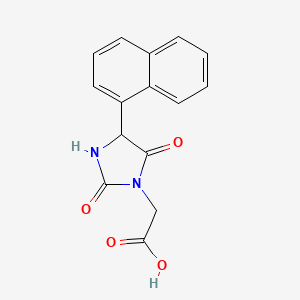
2-(4-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid is a complex organic compound featuring a naphthalene moiety linked to an imidazolidinone ring through an acetic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(4-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chloroacetic acid in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetic acid derivatives.
科学的研究の応用
2-(4-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-(4-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
1-Naphthaleneacetic acid: A synthetic plant hormone used in horticulture.
2-Naphthaleneacetic acid: Similar in structure but with different biological activities.
Naphthalen-1-yl-selenyl acetic acid: Contains a selenium atom, offering different chemical properties.
Uniqueness
2-(4-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to the presence of both a naphthalene moiety and an imidazolidinone ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C15H12N2O4 |
|---|---|
分子量 |
284.27 g/mol |
IUPAC名 |
2-(4-naphthalen-1-yl-2,5-dioxoimidazolidin-1-yl)acetic acid |
InChI |
InChI=1S/C15H12N2O4/c18-12(19)8-17-14(20)13(16-15(17)21)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,16,21)(H,18,19) |
InChIキー |
JNXKPXJKHBAREQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=O)N(C(=O)N3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


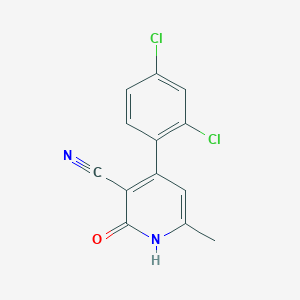
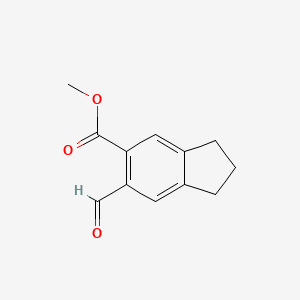
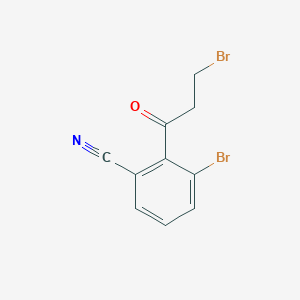
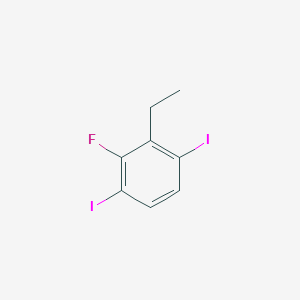

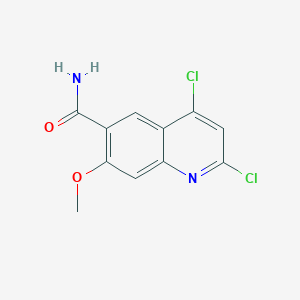


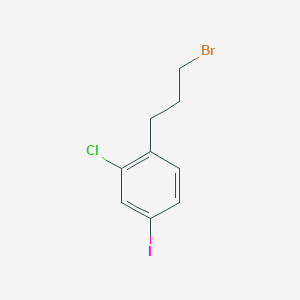
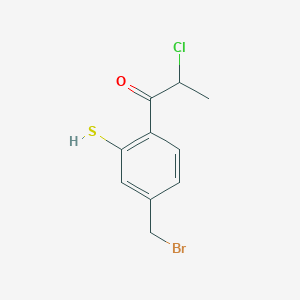
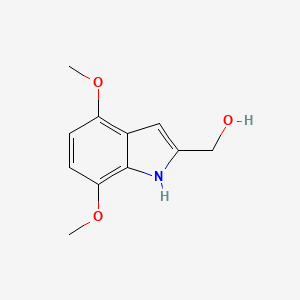

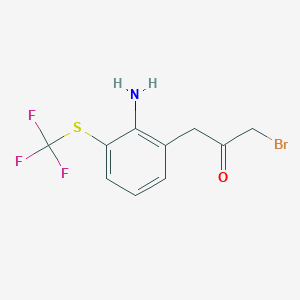
![(3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B14061166.png)
